molecular formula C12H8Cl2N2O3 B1416442 methyl 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzoate CAS No. 1087792-04-8

methyl 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzoate

Cat. No.: B1416442
CAS No.: 1087792-04-8
M. Wt: 299.11 g/mol
InChI Key: NFNPKRNFGIKDBI-UHFFFAOYSA-N
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Description

Methyl 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzoate is a chemical compound with the molecular formula C13H10Cl2N2O3 It is characterized by the presence of a pyridazinone ring substituted with chlorine atoms and a benzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzoate typically involves the reaction of 4,5-dichloro-6-oxopyridazine with methyl 2-bromobenzoate. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzoate can undergo several types of chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms on the pyridazinone ring can be replaced by nucleophiles such as amines or thiols.

    Ester hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation and reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines or thiols in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., DMF) at elevated temperatures.

    Ester hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) in aqueous or alcoholic solvents.

    Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Substituted pyridazinones with various functional groups.

    Ester hydrolysis: 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzoic acid.

    Oxidation and reduction: Various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

Methyl 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzoate has several scientific research applications, including:

    Organic synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal chemistry: The compound’s structure makes it a potential candidate for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Material science: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and molecular targets involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzoate: Characterized by the presence of a pyridazinone ring and a benzoate ester group.

    4,5-Dichloro-6-oxopyridazin-1(6H)-yl derivatives: Compounds with similar pyridazinone structures but different substituents on the benzoate ester group.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

methyl 2-(4,5-dichloro-6-oxopyridazin-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2O3/c1-19-12(18)7-4-2-3-5-9(7)16-11(17)10(14)8(13)6-15-16/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFNPKRNFGIKDBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1N2C(=O)C(=C(C=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901203987
Record name Methyl 2-(4,5-dichloro-6-oxo-1(6H)-pyridazinyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901203987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1087792-04-8
Record name Methyl 2-(4,5-dichloro-6-oxo-1(6H)-pyridazinyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1087792-04-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-(4,5-dichloro-6-oxo-1(6H)-pyridazinyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901203987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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